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Compound Name: Nickel nitrilotriacetic acid

Cat. No.: B1218298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the

purification of His-tagged proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography

under both native and denaturing conditions. The choice between these two approaches is

critical and depends on the protein's characteristics, its expression, and the intended

downstream applications.

Deciding Between Native and Denaturing
Purification
The primary goal of native purification is to isolate a folded, biologically active protein. This is

the preferred method when the target protein is soluble and correctly folded within the

expression host.[1][2] In contrast, denaturing purification is employed when the protein is

insoluble, forms inclusion bodies, or when the His-tag is inaccessible in the protein's native

conformation.[2][3] Denaturing conditions can also mitigate proteolysis during purification.[3]
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Condition When to Use Advantages Disadvantages

Native

Soluble protein

expression,

requirement for

biological activity.[1][2]

Preserves protein

structure and function,

avoids the need for

refolding, can co-

purify protein

complexes.[2]

Ineffective for

insoluble proteins, the

His-tag may be

inaccessible, potential

for protease

degradation.

Denaturing

Insoluble protein

expression (inclusion

bodies), inaccessible

His-tag.[2][3]

Solubilizes inclusion

bodies, fully exposes

the His-tag leading to

potentially higher

purity, reduces

protease activity.[2][3]

Yields a non-

functional, unfolded

protein that requires a

subsequent refolding

step, which can be

inefficient and protein-

dependent.[2]

Quantitative Data Summary
While exact yields and purity are highly dependent on the specific protein, expression system,

and optimization of the purification protocol, the following table summarizes general

expectations. Denaturing purification can sometimes lead to higher purity by reducing non-

specific protein binding, but the subsequent refolding step can significantly impact the final

yield of active protein.[2]
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Parameter Native Conditions
Denaturing
Conditions

Notes

Protein Yield
Generally higher for

soluble proteins.

Can be lower due to

competition of

denaturants with His-

tag binding and losses

during refolding.[2]

Yields are highly

protein-dependent.

Purity
Can be >95% with

optimization.[4]

Can be higher due to

reduced non-specific

binding in the

presence of

denaturants.

Purity is dependent on

wash stringency and

the specific

contaminants.

Biological Activity Preserved.

Lost, requires

refolding to potentially

regain activity.

Refolding success is

not guaranteed and

needs to be optimized

for each protein.

Experimental Protocols
Below are detailed protocols for the purification of His-tagged proteins under native and

denaturing conditions.

Protocol 1: Native Protein Purification
This protocol is designed for the purification of soluble His-tagged proteins, preserving their

biological activity.

Buffer Compositions:
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Buffer Component Concentration

Lysis Buffer Sodium Phosphate 50 mM

NaCl 300-500 mM

Imidazole 10-20 mM

pH 8.0

Wash Buffer Sodium Phosphate 50 mM

NaCl 300-500 mM

Imidazole 20-40 mM

pH 8.0

Elution Buffer Sodium Phosphate 50 mM

NaCl 300-500 mM

Imidazole 250-500 mM

pH 8.0

Methodology:

Cell Lysis:

Resuspend the cell pellet in Native Lysis Buffer.

Lyse the cells by sonication or other mechanical methods on ice.

Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris.

Collect the clear supernatant containing the soluble His-tagged protein.

Column Equilibration:

Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Native Lysis Buffer.

Protein Binding:
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Load the cleared lysate onto the equilibrated Ni-NTA column.

Allow the lysate to pass through the column by gravity flow or at a slow flow rate if using a

pump.

Washing:

Wash the column with 10-20 CV of Native Wash Buffer to remove non-specifically bound

proteins.

Elution:

Elute the His-tagged protein with 5-10 CV of Native Elution Buffer.

Collect fractions and analyze by SDS-PAGE to determine the purity and concentration of

the protein.

Protocol 2: Denaturing Protein Purification
This protocol is for the purification of insoluble His-tagged proteins from inclusion bodies.

Buffer Compositions:
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Buffer Component Concentration

Lysis/Binding Buffer Sodium Phosphate 100 mM

Tris-HCl 10 mM

Urea or Guanidine-HCl 8 M or 6 M

pH 8.0

Wash Buffer Sodium Phosphate 100 mM

Tris-HCl 10 mM

Urea or Guanidine-HCl 8 M or 6 M

pH 6.3

Elution Buffer Sodium Phosphate 100 mM

Tris-HCl 10 mM

Urea or Guanidine-HCl 8 M or 6 M

Imidazole 250-500 mM

pH 8.0

Methodology:

Cell Lysis and Solubilization:

Resuspend the cell pellet directly in Denaturing Lysis/Binding Buffer.

Stir or rotate for 1-2 hours at room temperature to solubilize the inclusion bodies.

Centrifuge the lysate at >12,000 x g for 30 minutes at room temperature.

Collect the clear supernatant.

Column Equilibration:

Equilibrate the Ni-NTA column with 5-10 CV of Denaturing Lysis/Binding Buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Binding:

Load the cleared, denatured lysate onto the equilibrated column.

Washing:

Wash the column with 10-20 CV of Denaturing Wash Buffer. The lower pH of this buffer

helps to remove contaminants.

Elution:

Elute the denatured protein with 5-10 CV of Denaturing Elution Buffer.

Collect and analyze fractions by SDS-PAGE.

Protocol 3: On-Column Protein Refolding (Hybrid
Protocol)
This protocol is an option for refolding the denatured protein while it is bound to the Ni-NTA

resin.

Methodology:

Follow steps 1-4 of the Denaturing Protein Purification protocol.

Refolding Gradient:

Wash the column with a linear gradient of Denaturing Lysis/Binding Buffer to a native

buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0) over 10-20 CV. This

gradual removal of the denaturant allows the protein to refold on the column.

Elution:

Elute the refolded protein with Native Elution Buffer.

Visualizing the Workflows
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Caption: Workflow for denaturing protein purification.
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Conclusion
The choice between native and denaturing Ni-NTA purification is a critical step in designing a

successful protein purification strategy. Native purification is ideal for obtaining active, soluble

proteins, while denaturing conditions are necessary for insoluble proteins expressed as

inclusion bodies. The provided protocols and workflows offer a solid foundation for researchers

to develop and optimize their purification processes, ultimately leading to high-purity protein

suitable for a wide range of applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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